![molecular formula C13H13N3O4 B2807644 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 887872-43-7](/img/structure/B2807644.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety via a propanamide group.
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-11(17)14-13-16-15-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWVLTYVCHMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo[b][1,4]dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The oxadiazole ring is then formed through cyclization reactions involving appropriate precursors. Finally, the propionamide group is introduced through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and automated reaction systems to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using techniques like NMR, HPLC, and mass spectrometry .
Applications De Recherche Scientifique
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Note: The target compound’s molecular formula and weight are inferred from structural analogs (e.g., ).
Key Observations :
- Substituent Impact : The target compound’s propanamide group likely confers moderate hydrophilicity compared to bulkier sulfonyl or benzamide substituents in analogs .
- Thermal Stability : Thiazol-containing derivatives (e.g., 7c) exhibit lower melting points (134–178°C) than benzodioxin-oxadiazole analogs, suggesting reduced crystallinity due to flexible side chains .
Comparison :
- Efficiency : Sulfonyl and benzamide derivatives (e.g., ) require additional steps for sulfonation or benzoylation, whereas the target compound’s propanamide group simplifies synthesis .
- Yield : reports high yields (>70%) for benzodioxin-acetamide derivatives, suggesting similar efficiency for the target compound .
Antibacterial Activity:
- Benzodioxin-Acetamide Derivatives (8a-k) : Exhibited potent activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 µg/mL), attributed to the oxadiazole-benzodioxin scaffold’s ability to disrupt bacterial membranes .
Toxicity Profile:
- Hemolytic Activity : Benzodioxin-oxadiazole derivatives (8a-k) showed <5% hemolysis at 100 µg/mL, indicating low cytotoxicity .
- Thiazol Derivatives : Higher hemolytic activity (>15%) due to thiazol’s polarizable sulfur atom .
Prediction : The target compound’s benzodioxin-oxadiazole core likely retains low cytotoxicity, while the propanamide group minimizes unintended interactions .
Activité Biologique
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by empirical studies and data.
Structural Characteristics
The compound features a benzodioxin moiety linked to an oxadiazole ring and a propanamide group. The presence of these functional groups suggests possible interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains:
These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other effective compounds.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been documented extensively. For example:
- Structure-Activity Relationship Studies : A series of compounds were tested against A549 and Caco-2 cancer cell lines. Some derivatives demonstrated significant cytotoxic effects on Caco-2 cells (up to 53.1% viability reduction) while showing less effect on A549 cells .
These results indicate that modifications in the chemical structure can lead to enhanced anticancer activity.
The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways critical for microbial growth or cancer cell proliferation:
- Antimicrobial Mechanism : Inhibition of fatty acid biosynthesis through targeting the enoyl reductase (InhA) enzyme in Mycobacterium species .
- Anticancer Mechanism : Disruption of lipoteicholic acid synthesis in Gram-positive bacteria has been reported for some benzamide derivatives .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity and found promising results against dormant bacterial states.
- Desai et al. (2018) : Explored the anticancer efficacy of pyridine-based oxadiazole derivatives and confirmed their role as inhibitors in key biosynthetic pathways.
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with carbonyl reagents under reflux conditions. Key steps include coupling the benzodioxin moiety to the oxadiazole ring using carbodiimide-based coupling agents. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 356.12 [M+H]⁺). Yield optimization often requires adjusting solvent polarity (e.g., DMF or acetonitrile) and reaction temperature (80–100°C) .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Due to its lipophilic benzodioxin and oxadiazole groups, the compound exhibits low aqueous solubility. Pre-solubilize in DMSO (≤1% v/v) and dilute with buffered solutions containing surfactants (e.g., 0.1% Tween-80). For kinetic solubility assays, use shake-flask methods with phosphate-buffered saline (PBS, pH 7.4) and measure via UV-Vis spectroscopy (λmax ~270 nm). Solubility in organic solvents (e.g., ethanol, chloroform) is higher (5–10 mg/mL) .
Q. What strategies are effective for evaluating the compound’s bioactivity in preliminary screens?
- Methodological Answer : Use cell-free enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For cellular assays, employ MTT viability tests on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine for apoptosis) and validate hits with dose-response curves (IC₅₀ calculation via GraphPad Prism). Structural analogs with modified benzodioxin substituents can clarify pharmacophore contributions .
Q. Which purification techniques are optimal for isolating this compound post-synthesis?
- Methodological Answer : After column chromatography (silica gel, ethyl acetate/hexane gradient), use recrystallization from ethanol/water (7:3 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid, retention time ~8.2 min). For scale-up, consider preparative HPLC with fraction collection .
Q. How should stability studies be designed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, with periodic sampling. Analyze degradation products via LC-MS/MS and quantify parent compound loss using calibrated UV absorbance. Store lyophilized samples at –20°C in argon-filled vials to prevent oxidation of the oxadiazole ring .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the oxadiazole ring in this compound?
- Methodological Answer : The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the C-2 position under basic conditions. Investigate reaction pathways using in situ FT-IR to track carbonyl intermediates (e.g., 1700 cm⁻¹ peaks). Density functional theory (DFT) calculations (B3LYP/6-31G*) can model transition states for ring-opening reactions, correlating with experimental kinetic data .
Q. How can enzyme inhibition assays be optimized for high-throughput screening (HTS)?
- Methodological Answer : Implement fluorescence polarization (FP) assays for real-time inhibition monitoring (e.g., EGFR tyrosine kinase). Use 384-well plates, robotic liquid handlers, and Z’-factor validation (>0.5). Include counter-screens against related enzymes (e.g., HER2) to assess selectivity. Data normalization to DMSO controls minimizes false positives .
Q. What structural modifications enhance target selectivity in SAR studies?
- Methodological Answer : Replace the propanamide group with sulfonamide or urea linkers to improve hydrogen-bonding with catalytic lysine residues. Use molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., COX-2 PDB: 3LN1). Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH changes .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Perform meta-analysis of IC₅₀ values using random-effects models (PRISMA guidelines). Cross-validate with surface plasmon resonance (SPR) to measure direct binding affinities (KD values) .
Q. What computational tools predict metabolic pathways and toxicity profiles?
- Methodological Answer :
Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation). Validate with hepatocyte microsomal assays (HLM/RLM) and LC-MS metabolite identification. Toxicity risks (e.g., hERG inhibition) are modeled via QSAR databases (e.g., Tox21) .
Q. Can green chemistry principles improve the sustainability of synthesis?
Q. How does pH influence the stability of the oxadiazole moiety in physiological conditions?
- Methodological Answer :
Conduct pH-rate profiling (pH 1–10) with UV-Vis kinetics (245 nm absorbance decay). The oxadiazole ring hydrolyzes rapidly at pH >8, forming hydrazide byproducts. Stabilize via prodrug strategies (e.g., esterification of the propanamide group) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.